Cas no 2228484-75-9 (1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine)

1-(4-Chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine is a fluorinated cyclobutylamine derivative with potential applications in pharmaceutical and agrochemical research. The compound features a chloro-methoxyphenyl moiety and a difluorocyclobutyl group, contributing to its unique steric and electronic properties. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which may improve bioavailability. The structural rigidity of the cyclobutane ring could influence binding affinity in target interactions. This compound serves as a valuable intermediate for the synthesis of biologically active molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. Its well-defined molecular architecture allows for precise modifications in medicinal chemistry applications.
1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine structure
2228484-75-9 structure
Product Name:1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine
CAS No:2228484-75-9
MF:C12H14ClF2NO
MW:261.695469379425
CID:6228690
PubChem ID:165690741
Update Time:2025-11-06

1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine
    • 2228484-75-9
    • [1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutyl]methanamine
    • EN300-1951026
    • Inchi: 1S/C12H14ClF2NO/c1-17-10-4-8(13)2-3-9(10)11(7-16)5-12(14,15)6-11/h2-4H,5-7,16H2,1H3
    • InChI Key: GDEYYKDUSNBOSG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)OC)C1(CN)CC(C1)(F)F

Computed Properties

  • Exact Mass: 261.0731981g/mol
  • Monoisotopic Mass: 261.0731981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.2Ų

1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine Pricemore >>

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Additional information on 1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine

Introduction to 1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine (CAS No. 2228484-75-9)

1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine, identified by its CAS number 2228484-75-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a cyclobutyl core substituted with fluorine atoms and an aromatic ring bearing chloro and methoxy functional groups. The presence of these specific substituents imparts distinct chemical properties and reactivity patterns, making it a subject of intense interest for researchers exploring novel pharmacophores.

The structural motif of 1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine is particularly noteworthy due to its potential to interact with biological targets in diverse ways. The aromatic ring, with its electron-withdrawing chloro group and electron-donating methoxy group, creates a delicate balance of electronic properties that can influence binding affinity and selectivity. Meanwhile, the cyclobutyl ring with two fluorine atoms introduces rigidity and electronic modulation, which can further tailor the compound's interaction with biological systems. This combination of features makes it an attractive candidate for drug discovery efforts aimed at developing treatments for various therapeutic areas.

In recent years, there has been growing interest in the development of fluorinated heterocycles as pharmacological agents. Fluorine atoms are known to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties of drug candidates. The incorporation of fluorine into the cyclobutyl ring in 1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine leverages these advantages, potentially leading to more effective and durable therapeutic outcomes. Moreover, the aromatic component of the molecule can be further modified to explore different biological activities, making it a versatile scaffold for medicinal chemistry innovation.

The synthesis of 1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions, fluorination strategies, and ring-closing metathesis have been instrumental in accessing this compound efficiently. These synthetic approaches not only facilitate the production of the desired molecule but also provide insights into its reactivity and potential modifications.

The pharmacological evaluation of 1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine has revealed promising activities in several preclinical models. Studies have indicated that this compound exhibits potent interactions with specific biological targets, including enzymes and receptors relevant to diseases such as cancer and inflammatory disorders. The precise arrangement of substituents on the aromatic ring and the cyclobutyl core appears to be critical for achieving these effects. For instance, the chloro group may engage in halogen bonding with biological targets, while the methoxy group could participate in hydrogen bonding or other non-covalent interactions.

In addition to its potential therapeutic applications, 1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine has also been explored as a key intermediate in the synthesis of more complex drug candidates. Its structural features allow for further derivatization, enabling researchers to fine-tune its properties for specific biological purposes. This flexibility makes it a valuable building block in medicinal chemistry libraries designed for high-throughput screening and rational drug design.

The latest research in this field continues to uncover new insights into the behavior of fluorinated compounds like 1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine. Advances in computational chemistry and molecular modeling have helped predict how these molecules interact with biological systems at an atomic level. These computational studies complement experimental efforts by providing rapid screening tools to identify promising derivatives before they are synthesized in the lab. Such interdisciplinary approaches are essential for accelerating the discovery process in modern drug development.

The future prospects for 1-(4-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine are bright, with ongoing research aimed at optimizing its pharmacological profile and exploring new therapeutic indications. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals. Its unique structural features offer a rich foundation for innovation across multiple disciplines within chemical biology and medicinal chemistry.

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